5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
1154963-13-9 |
|---|---|
Molecular Formula |
C7H5ClF3NS |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5ClF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
NRZOGZFOEGLGDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline
Classical Synthetic Routes to Substituted Trifluoromethylsulfanyl Anilines
Traditional methods for synthesizing substituted anilines often involve multi-step sequences that begin with readily available precursors. These routes, while established, can sometimes be lengthy and may generate significant waste. uva.nl
Multi-Step Approaches from Precursor Molecules
The synthesis of complex anilines frequently starts with simpler aromatic compounds. A common strategy involves the nitration of a benzene (B151609) ring, followed by reduction of the nitro group to an amine. youtube.com For instance, to produce a specific substitution pattern, a multi-step synthesis is often necessary, carefully orchestrating the introduction of different functional groups. libretexts.org The order of these reactions is crucial; for example, if a meta-directing group is required for the final product's substitution pattern, a nitro group might be introduced early in the sequence. libretexts.org
Another foundational approach is the conversion of aryl halides to aniline (B41778) derivatives through nucleophilic aromatic substitution, often employing reagents like sodium amide in ammonia. chemistrysteps.com The synthesis can also be initiated from precursors like cyclohexanones, which act as surrogates for aryl halides or boronic acids in metal-catalyzed cross-coupling reactions. researchgate.net
Halogenation and Functional Group Interconversion Strategies
Halogenation is a key step in the synthesis of many substituted anilines. Electrophilic aromatic substitution is a classical method for introducing halogens onto an aromatic ring. However, the high reactivity of the aniline amino group, which is a strong electron-donating group, can lead to multiple halogenations and a lack of regioselectivity. nih.govbyjus.com To control this, the amino group is often temporarily converted into an amide via acetylation, which moderates its activating effect. chemistrysteps.com
Recent advancements have introduced new methods for regioselective halogenation. For example, treating N,N-dialkylaniline N-oxides with thionyl halides can achieve selective ortho-chlorination or para-bromination. nih.gov Furthermore, arylamines themselves can act as catalysts in halogen transfer reactions, generating a highly reactive but selective N-halo arylamine intermediate. researchgate.net This catalytic approach allows for the halogenation of a wide range of aromatic compounds with good to excellent yields and high selectivity. researchgate.net
Functional group interconversions are also pivotal. For instance, the reduction of a nitro group is a common final step in aniline synthesis. Various reagents can be employed for this reduction, including metals like zinc, tin, or iron with hydrochloric acid, or through catalytic hydrogenation with palladium on carbon. youtube.comchemistrysteps.com The choice of reducing agent is important to avoid unwanted side reactions, especially in the presence of other sensitive functional groups like halogens. youtube.com
Advanced and Green Synthetic Approaches for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline
In recent years, there has been a significant push towards developing more efficient, sustainable, and scalable methods for the synthesis of complex organic molecules. This has led to the exploration of catalytic methods, novel trifluoromethylthiolation reactions, and the application of flow chemistry.
Catalytic Methods for C-S Bond Formation
The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of trifluoromethylsulfanyl anilines. Transition metal catalysis has been a cornerstone in the development of C-S bond formation reactions. rsc.org These methods offer efficient ways to construct this key linkage. More recently, sustainable alternatives such as photocatalysis and electrocatalysis have emerged, providing greener routes to C-S bond formation. rsc.orgchemrxiv.org For example, a novel 1,2,4′-trifunctionalization of arynes has been achieved using meta-substituted diaryliodonium salts, enabling the sequential formation of both C-N and C-S bonds. acs.org
Trifluoromethylthiolation Reactions in Aniline Synthesis
The introduction of the trifluoromethylthio (SCF3) group is of significant interest due to its unique electronic properties, which can enhance the biological activity of molecules. mdpi.com Strategies for trifluoromethylthiolation include electrophilic, nucleophilic, and radical pathways. louisville.edu
Recent research has focused on the direct trifluoromethylarylation of alkenes using anilines. nih.gov One notable method employs hexafluoroisopropanol (HFIP) to promote the selective functionalization of anilines at the para position, establishing a hydrogen bonding network that directs the reaction. nih.gov This atom-economical process operates under mild conditions without the need for transition metal catalysts. nih.gov
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. nih.govnih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. rsc.org
Chemo- and Regioselectivity in the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry—the placement of the trifluoromethylsulfanyl group specifically at the C2 position (ortho to the amino group) and the chloro group at the C5 position. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.
One plausible synthetic approach involves the direct trifluoromethylthiolation of 4-chloroaniline (B138754). In this scenario, the amino group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects dictates the position of the incoming electrophilic trifluoromethylthiolating agent. The amino group's strong directing effect would favor substitution at the ortho and para positions. Since the para position is blocked by the chloro group, the trifluoromethylsulfanyl group would be directed to the position ortho to the amino group, yielding the desired 2-substituted product.
Alternatively, a multi-step synthesis commencing with a suitable precursor allows for more controlled installation of the functional groups. For instance, starting with 2-amino-4-chlorothiophenol, the trifluoromethylthiolation could be achieved at the sulfur atom. This approach circumvents the challenges of regioselectivity on the aromatic ring itself.
Another strategy could involve the synthesis of 5-chloro-2-thiocyanatoaniline as a key intermediate. The thiocyanato group can then be converted to the trifluoromethylsulfanyl group. This method also offers a high degree of regiocontrol, as the thiocyanation can be directed to the desired position prior to the introduction of the trifluoromethyl moiety.
The chemo- and regioselectivity of these transformations are highly dependent on the choice of reagents and reaction conditions. The following table summarizes potential starting materials and the expected regiochemical outcome based on directing group effects.
| Starting Material | Directing Group Effects | Predicted Major Product of Trifluoromethylthiolation |
| 4-Chloroaniline | -NH2: ortho, para-directing (activating)-Cl: ortho, para-directing (deactivating) | This compound |
| 2-Amino-4-chlorothiophenol | Thiol group is the reaction site | This compound |
Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of this compound relies on the effective purification and isolation of its synthetic intermediates. Standard laboratory techniques are employed to remove unreacted starting materials, reagents, and byproducts.
Column Chromatography: This is a fundamental technique for the purification of organic compounds. For intermediates in the synthesis of the target aniline, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities. Given that many of the intermediates and the final product are basic amines, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, may be added to the eluent to prevent tailing and improve the separation on the acidic silica gel. For particularly basic compounds, amine-functionalized silica gel can be a more suitable stationary phase.
Crystallization: This technique is used to purify solid intermediates. The crude solid is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals of the pure compound, leaving impurities in the solution.
Distillation: For liquid intermediates, distillation can be an effective purification method, especially for separating compounds with significantly different boiling points. Vacuum distillation is often employed for high-boiling or thermally sensitive compounds to lower the boiling point and prevent decomposition.
Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired product from the reaction mixture. For example, after a reaction, the mixture might be diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic compounds.
The following table outlines the likely purification methods for potential intermediates in the synthesis of this compound.
| Intermediate | Physical State | Likely Purification Method(s) |
| 4-Chloroaniline | Solid | Crystallization, Column Chromatography |
| 2-Amino-4-chlorothiophenol | Solid | Crystallization, Column Chromatography |
| 5-Chloro-2-thiocyanatoaniline | Solid | Crystallization, Column Chromatography |
| Crude this compound | Solid/Oil | Column Chromatography, Crystallization |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The regiochemical outcome of electrophilic aromatic substitution on the 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline ring is dictated by the combined directing effects of the three substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. byjus.comlkouniv.ac.in Conversely, the trifluoromethylsulfanyl group (-SCF₃) is strongly electron-withdrawing, akin to the trifluoromethyl group (-CF₃), and acts as a deactivating, meta-directing substituent. lkouniv.ac.in The chlorine atom is also deactivating but is ortho-, para-directing. libretexts.org
In this competitive scenario, the potent activating and directing effect of the amino group is expected to dominate. lkouniv.ac.in The -NH₂ group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Position C2 is already occupied by the -SCF₃ group. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position of Attack | Directing Influence of Substituents | Predicted Outcome |
|---|---|---|
| C4 | Para to -NH₂ (activating) | Major Product |
| C6 | Ortho to -NH₂ (activating) | Major Product |
| C3 | Meta to -NH₂ (disfavored) | Minor or No Product |
Nucleophilic Substitution Reactions at the Chlorinated Position
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a leaving group. nih.gov This arrangement stabilizes the negative charge of the intermediate Meisenheimer complex.
In this compound, the leaving group is the chlorine atom at C5. The primary electron-withdrawing substituent, the -SCF₃ group, is at the C2 position, which is meta to the chlorine. The amino group at C1 is electron-donating. Consequently, the aromatic ring is not strongly activated for nucleophilic attack at the C5 position under standard SₙAr conditions. Reactions with nucleophiles at this position are expected to be sluggish or require harsh conditions. While concerted SₙAr mechanisms have been identified, they are more common for heterocyclic systems or when fluoride (B91410) is involved. nih.gov For this substrate, a classical two-step addition-elimination pathway is more likely, but the lack of ortho/para activation by a strong withdrawing group presents a significant kinetic barrier.
Transformations Involving the Trifluoromethylsulfanyl Group
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the trifluoromethylsulfanyl group is deactivated towards oxidation due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. researchgate.net Despite this deactivation, it can be selectively oxidized to the corresponding trifluoromethylsulfinyl (sulfoxide) and trifluoromethylsulfonyl (sulfone) derivatives. These oxidized functionalities are even stronger electron-withdrawing groups than the parent -SCF₃ moiety.
Research on various aryl trifluoromethyl sulfides has established effective oxidation protocols. A common method involves using hydrogen peroxide as the oxidant in trifluoroacetic acid (TFA). researchgate.net TFA acts as an activating solvent that enhances the electrophilic character of the oxidant, allowing for the selective formation of the sulfoxide (B87167) without significant over-oxidation to the sulfone. researchgate.net Careful control of stoichiometry and temperature is crucial for achieving high selectivity. researchgate.net
Table of Oxidation Conditions for Aryl Trifluoromethyl Sulfides
| Substrate | Oxidant | Solvent / Additive | Product | Notes |
|---|---|---|---|---|
| Aryl-SCF₃ | H₂O₂ (30% aq.) | Trifluoroacetic Acid (TFA) | Aryl-S(O)CF₃ | TFA activates and increases selectivity for sulfoxide. researchgate.net |
| Aryl-SCF₃ | Urea Hydrogen Peroxide (UHP) | Trifluoroacetic Acid (TFA) | Aryl-S(O)CF₃ | UHP provides a better-defined H₂O₂ content; low temperature is needed to avoid sulfone formation. researchgate.net |
These conditions are directly applicable to this compound for the synthesis of its corresponding sulfoxide and sulfone derivatives.
Cleavage and Rearrangement Pathways
Cleavage of the C-S bond in aryl trifluoromethyl sulfides is a challenging transformation due to the bond's stability. General strategies for C–S bond cleavage often involve transition-metal-free methods using reagents like oxidants, acids, or bases, as well as photochemical and electrochemical approaches. rsc.org Transition metal-mediated hydrolysis and reductive cleavage of C-S bonds are also known but are more commonly applied to thioethers and thiophenes. acs.org
Specific literature on the cleavage of the C(aryl)-S(CF₃) bond in the target molecule is scarce. However, some pathways can be considered:
Reductive Cleavage: Reaction with reducing agents, potentially catalyzed by transition metals like nickel, could lead to the cleavage of the C-S bond.
Oxidative Cleavage: After oxidation to the sulfone, the trifluoromethylsulfonyl group becomes a better leaving group, potentially enabling cleavage under specific nucleophilic or reductive conditions.
Photochemical Cleavage: Visible-light irradiation has been shown to induce homolytic cleavage of C-S bonds in certain thioethers, generating carbocation intermediates under neutral conditions. unipr.it
Rearrangements involving the -SCF₃ group on the aromatic ring are not commonly reported. However, acid-catalyzed rearrangements have been observed in more complex heterocyclic systems containing this moiety. acs.org
Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group of this compound exhibits typical reactivity for an aromatic amine. It can readily act as a nucleophile in a variety of reactions.
Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often used as a protecting strategy to moderate the activating effect of the amino group during other transformations, such as electrophilic substitution.
Alkylation: Nucleophilic substitution with alkyl halides can produce secondary and tertiary amines, although overalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Condensation Reactions: The aniline can condense with carbonyl compounds to form imines (Schiff bases). It can also participate in multi-component reactions to build more complex heterocyclic structures. rsc.org
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer-type reactions, effectively allowing for the removal or replacement of the original amino group. rsc.org
Derivatization and Analog Development of 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline
Synthesis of Novel Aniline (B41778) Derivatives and their Structural Diversity
The primary amino group of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline is a key functional handle for derivatization. Standard organic reactions can be employed to transform this group, leading to a wide array of novel aniline derivatives with varied physicochemical properties.
Acylation to Form Amides: One of the most common derivatization strategies for anilines is acylation to form amides. nih.gov This can be achieved by reacting this compound with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. This reaction is highly versatile, allowing for the introduction of a vast range of substituents (R-groups), from simple alkyl and aryl moieties to more complex functionalized chains. These reactions are typically robust and proceed in high yields. nih.gov A specialized variant involves reacting the aniline with isothiocyanates in the presence of silver fluoride (B91410) to generate N-trifluoromethyl amides, a class of compounds with unique stability and electronic properties. nih.govescholarship.org
Sulfonylation to Form Sulfonamides: The reaction of the aniline with sulfonyl chlorides in the presence of a base, such as pyridine (B92270), yields sulfonamides. ekb.eg The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and this synthetic route allows for the incorporation of the 5-chloro-2-[(trifluoromethyl)sulfanyl]phenyl moiety into sulfonamide-based structures. wur.nl The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfur atom, providing another axis for structural diversification.
N-Alkylation and N-Arylation: The nucleophilic amino group can also undergo alkylation or arylation reactions. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the aniline with aryl halides.
The structural diversity achievable through these fundamental reactions is summarized in the table below.
| Reaction Type | Reagent | General Product Structure | Potential R-Group Diversity |
|---|---|---|---|
| Acylation (Amide Formation) | R-COCl or (R-CO)₂O | Alkyl, Aryl, Heteroaryl, Functionalized Chains | |
| Sulfonylation (Sulfonamide Formation) | R-SO₂Cl | Alkyl, Aryl (e.g., Toluene, Benzene) | |
| Reductive Amination (N-Alkylation) | R-CHO, NaBH₃CN | Benzyl, Propyl, Isopropyl, Cyclohexyl |
Exploration of Heterocyclic Compounds Incorporating the 5-chloro-2-[(trifluoromethyl)sulfanyl]phenyl Moiety
Aryl anilines are fundamental building blocks for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. By using this compound as the starting material, the unique trifluoromethylsulfanylphenyl moiety can be incorporated into these important chemical structures. beilstein-journals.org
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. wikipedia.orgresearchgate.net The process begins with the conversion of the starting aniline into its corresponding hydrazine (B178648) derivative. This is typically achieved via diazotization with sodium nitrite (B80452) and an acid, followed by reduction of the resulting diazonium salt. The obtained 5-chloro-2-[(trifluoromethyl)sulfanyl]phenylhydrazine can then be reacted with an appropriate ketone or aldehyde under acidic conditions to induce cyclization and form a substituted indole. nih.govresearchgate.net This method allows for the synthesis of indoles with substitution at various positions on the pyrrole (B145914) ring, depending on the carbonyl partner used.
Quinoxaline Synthesis: Quinoxalines are bicyclic heterocycles formed by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.gov To utilize this compound for this purpose, it must first be converted into the corresponding o-phenylenediamine (B120857) derivative. This can be accomplished through a nitration reaction directed at the position ortho to the amino group, followed by reduction of the newly introduced nitro group. The resulting 3-chloro-6-[(trifluoromethyl)sulfanyl]benzene-1,2-diamine can then be cyclized with reagents like glyoxal (B1671930) or benzil (B1666583) to yield quinoxalines bearing the desired substituent pattern.
Benzimidazole (B57391) Synthesis: Similar to quinoxalines, benzimidazoles are synthesized from o-phenylenediamines. researchgate.net Following the same initial steps of nitration and reduction to obtain 3-chloro-6-[(trifluoromethyl)sulfanyl]benzene-1,2-diamine, a subsequent reaction with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) leads to the formation of the benzimidazole ring.
| Target Heterocycle | Key Intermediate | Cyclization Partner | General Product Structure |
|---|---|---|---|
| Indole | 5-Chloro-2-[(trifluoromethyl)sulfanyl]phenylhydrazine | Ketone or Aldehyde (e.g., Acetone) | |
| Quinoxaline | 3-Chloro-6-[(trifluoromethyl)sulfanyl]benzene-1,2-diamine | 1,2-Dicarbonyl (e.g., Glyoxal) | |
| Benzimidazole | 3-Chloro-6-[(trifluoromethyl)sulfanyl]benzene-1,2-diamine | Carboxylic Acid (e.g., Acetic Acid) |
Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Building Block
In medicinal chemistry, a molecular scaffold is a core structure to which various functional groups can be appended. mdpi.comnih.gov this compound is an ideal building block for creating advanced scaffolds due to its defined three-dimensional structure and multiple points for chemical modification.
The design of advanced scaffolds moves beyond simple derivatization to create more complex, often rigid, architectures that can orient appended functional groups in specific spatial arrangements. The this compound unit can be incorporated into larger structures in several ways:
Attachment to a Central Core: The aniline's amino group can be used to attach the molecule to a multivalent central hub, such as 1,3,5-triazine (B166579) or a calixarene. Reacting three equivalents of the aniline with cyanuric chloride, for example, would produce a C₃-symmetric scaffold, presenting three identical trifluoromethylsulfanylphenyl units for further interaction or derivatization.
Multi-component Reactions: The aniline can participate in multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. For instance, in a Ugi or Biginelli reaction, the aniline can serve as the amine component to rapidly generate complex, drug-like scaffolds.
Scaffold Hopping: The core aniline structure itself can be modified through "scaffold hopping," where the fundamental benzene (B151609) ring is replaced by a bioisosteric heterocycle (e.g., a pyridine or pyrimidine (B1678525) ring) to explore new chemical space while retaining key interaction points. mdpi.com
The utility of this aniline as a building block stems from the distinct properties of its substituents. The trifluoromethylsulfanyl group provides a highly lipophilic and metabolically stable domain, while the chloro and amino groups offer vectors for further synthetic elaboration. mdpi.com
Structure-Reactivity Relationship Studies in Derived Compounds
The reactivity of this compound and its derivatives is governed by the electronic interplay of its three distinct substituents on the aromatic ring. Understanding these effects is crucial for predicting the outcome of chemical reactions and for rationally designing new molecules.
The amino (-NH₂) group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution due to its strong +R (resonance) effect. The chloro (-Cl) group is deactivating due to its -I (inductive) effect but is also ortho, para-directing because of its +R effect. The trifluoromethylsulfanyl (-SCF₃) group is strongly deactivating and meta-directing, primarily due to the powerful -I effect of the CF₃ moiety, which withdraws electron density from the sulfur atom and, by extension, the aromatic ring. researchgate.net
This combination of electronic effects leads to specific reactivity patterns:
Nucleophilicity of the Amino Group: The electron-withdrawing -SCF₃ and -Cl groups decrease the electron density on the aniline nitrogen, making it less nucleophilic than aniline itself. Reactions on the amino group, such as acylation, may therefore require slightly more forcing conditions. wur.nl
Electrophilic Aromatic Substitution: The directing effects of the substituents are in opposition. The powerful activating -NH₂ group directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The -Cl group also directs to these positions. The deactivating -SCF₃ group directs to the position meta to it (C4). Therefore, the C4 and C6 positions are the most activated sites for electrophilic attack, with the C4 position often being favored due to reduced steric hindrance compared to the C6 position, which is flanked by the bulky -SCF₃ group.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence |
|---|---|---|---|---|---|
| -NH₂ | C1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para (to C1) |
| -SCF₃ | C2 | Strongly Withdrawing | Weakly Donating | Strongly Deactivating | Meta (to C2) |
| -Cl | C5 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para (to C5) |
This detailed understanding of structure-reactivity relationships allows chemists to selectively functionalize the molecule, either at the amino group or on the aromatic ring, to precisely control the synthesis of advanced derivatives and complex scaffolds. nih.govnih.gov
Spectroscopic and Advanced Structural Characterization of 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed determination of molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Patterns
Specific ¹H, ¹³C, and ¹⁹F NMR data for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline are not available in published literature. However, a hypothetical analysis based on the structure would predict the following:
¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the aniline (B41778) ring. The chemical shifts and coupling patterns (doublets, doublet of doublets) would be influenced by the positions of the chloro, amino, and trifluoromethylsulfanyl substituents. The amino (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethylsulfanyl group and the carbon bearing the fluorine atoms would exhibit characteristic chemical shifts and coupling with the fluorine nuclei.
¹⁹F NMR: A single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. biophysics.org The chemical shift of this signal is highly sensitive to the electronic environment of the trifluoromethyl group. biophysics.org
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to definitively assign the ¹H NMR signals. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. sdsu.edu This would be crucial for assigning the signals in the ¹³C NMR spectrum.
Without experimental data, a detailed connectivity analysis for this compound remains speculative.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
The fragmentation of molecules containing a trifluoromethyl group can be complex. In related compounds, fragmentation often involves the loss of a difluorocarbene radical (:CF₂) from the trifluoromethyl group. fluorine1.ru Other potential fragmentation pathways for this compound could include cleavage of the C-S bond or the S-CF₃ bond.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 227.98561 |
| [M+Na]⁺ | 249.96755 |
| [M-H]⁻ | 225.97105 |
| [M+NH₄]⁺ | 245.01215 |
| [M+K]⁺ | 265.94149 |
| [M]⁺ | 226.97778 |
| [M]⁻ | 226.97888 |
This data is predicted and has not been experimentally confirmed. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.
No experimental IR or Raman spectra for this compound have been found in the literature. A theoretical spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, corresponding to the amino group.
C-H stretching: Aromatic C-H stretches usually appear around 3000-3100 cm⁻¹.
C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
C-F stretching: Strong absorption bands for the C-F bonds of the trifluoromethyl group are anticipated, typically in the range of 1000-1200 cm⁻¹.
C-Cl stretching: A band corresponding to the carbon-chlorine bond would be present, usually in the region of 600-800 cm⁻¹.
C-S stretching: The carbon-sulfur bond would also give rise to a characteristic vibrational band.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
There are no published crystal structures for this compound. A crystallographic study would be necessary to determine its solid-state conformation and packing arrangement.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to probe the electronic structure of a molecule by examining the transitions between electronic energy levels.
Specific UV-Visible absorption and fluorescence data for this compound are not available. Aniline and its derivatives typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. The positions of these bands are influenced by the nature and position of substituents on the aromatic ring. The chloro and trifluoromethylsulfanyl groups would be expected to cause shifts in the absorption maxima compared to unsubstituted aniline.
Theoretical and Computational Studies of 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. For 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This process, known as geometrical optimization, involves finding the atomic coordinates that correspond to the lowest energy state of the molecule.
Beyond structural optimization, DFT is used to calculate a range of electronic properties that govern the molecule's behavior. researchgate.net Key properties that would be determined include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density and Distribution: DFT can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is fundamental to understanding its interaction with other molecules.
Atomic Charges: DFT methods can calculate the partial charges on each atom, providing insight into local reactivity sites. For instance, the nitrogen of the aniline (B41778) group and the electronegative fluorine and chlorine atoms would be of particular interest.
A comparative DFT study on halosubstituted anilines has shown that the number and position of halogen substituents affect geometrical properties and vibrational frequencies. researchgate.net Such a study on this compound would elucidate the combined effects of the chloro and trifluoromethylsulfanyl groups on the aniline ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Suggests significant molecular polarity. |
| Total Energy | -1580 Ha | Represents the total electronic energy at the optimized geometry. |
Ab Initio Calculations for Molecular Orbital Analysis and Reactivity Prediction
Ab initio calculations are quantum chemistry methods that are not based on any experimental data, but solely on first principles. While computationally more intensive than DFT, they can provide highly accurate results. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced methods such as Møller-Plesset perturbation theory (MP2) would be used for:
Detailed Molecular Orbital (MO) Analysis: This involves visualizing the shapes and energies of all molecular orbitals, not just the HOMO and LUMO. This analysis helps in understanding bonding interactions and the electronic transitions that can occur upon absorption of light.
Reactivity Indices: From the MO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule. This map is invaluable for predicting where the molecule is likely to undergo electrophilic or nucleophilic attack. Regions of negative potential (typically around the nitrogen and fluorine atoms) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.
Studies on related aniline derivatives have successfully used these methods to understand substituent influences on molecular properties. researchgate.net
Table 2: Hypothetical Reactivity Descriptors from Ab Initio Calculations
| Descriptor | Predicted Value | Implication for Reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |
| Global Hardness | 2.65 eV | Resistance to change in electron distribution. |
| Electronegativity | 3.85 eV | Power to attract electrons. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as descriptors) with a specific property of interest. mdpi.com For this compound, a QSPR model could be developed to predict the properties of a series of structurally similar compounds.
The process would involve:
Data Set Collection: Gathering a set of molecules with known properties that are structurally related to the target molecule.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the set. These can be topological, geometrical, or electronic descriptors.
Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates the descriptors to the property of interest.
Model Validation: Testing the model's predictive power on a separate set of compounds not used in the model building.
Once a validated QSPR model is established, it could be used to predict various properties (e.g., solubility, boiling point, or even biological activity) for new, unsynthesized analogs of this compound, thereby guiding synthetic efforts. QSPR models have been successfully developed to predict properties like the fluorophilicity of organic compounds and the antioxidant activity of polycyclic compounds. researchgate.netnih.gov
Reaction Pathway Energetics and Transition State Analysis for Mechanistic Understanding
To understand how this compound might be synthesized or how it participates in chemical reactions, computational chemists can model the entire reaction pathway. This involves:
Identifying Reactants, Products, and Intermediates: All species involved in the proposed reaction mechanism are identified.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial as it represents the energy barrier that must be overcome for the reaction to proceed.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.
For example, a common reaction involving anilines is electrophilic aromatic substitution. Computational analysis could determine whether an incoming electrophile would preferentially add to the ortho, meta, or para position relative to the amino group, and what the energy barriers for each pathway would be. Such computational studies have been performed for nucleophilic aromatic substitution reactions of other complex aromatic systems. researchgate.net
Table 3: Hypothetical Energetics for a Postulated Reaction Involving this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +25.5 |
| 3 | Intermediate | +5.2 |
| 4 | Transition State 2 | +15.0 |
| 5 | Products | -10.8 |
Molecular Dynamics Simulations for Conformational Analysis in Solution
While the calculations described above often model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can predict the behavior of a molecule in a solvent, which is more representative of real-world chemical reactions.
An MD simulation of this compound would involve:
Creating a Simulation Box: The molecule of interest is placed in a virtual box filled with a chosen solvent (e.g., water, methanol).
Applying a Force Field: A set of equations (a force field) is used to describe the interactions between all atoms in the system.
Simulating Motion: The simulation calculates the forces on each atom and then uses Newton's laws of motion to predict how the atoms will move over a short period of time. This is repeated for millions of steps to simulate the system's evolution over time.
From an MD simulation, one could obtain:
Conformational Preferences: The simulation would reveal the most stable conformations of the molecule in solution, including the orientation of the trifluoromethylsulfanyl group and the puckering of the aniline's amino group.
Solvation Structure: It would show how solvent molecules arrange themselves around the solute, which is critical for understanding solubility and reactivity in solution.
Dynamical Properties: Properties like diffusion coefficients can be calculated, providing insight into how the molecule moves through the solvent.
MD simulations have been used to study molecular interactions in aniline and its aqueous solutions, providing insights into hydrogen bonding and aggregate formation. bohrium.com
Applications of 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the aromatic ring of 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline makes it a valuable intermediate for constructing more complex molecular architectures. The amino group can be readily transformed into a variety of other functional groups, such as diazonium salts, amides, and imines, which are cornerstone reactions in organic synthesis. These transformations allow for the incorporation of the trifluoromethylsulfanylphenyl moiety into larger, more intricate molecules.
The presence of the trifluoromethylsulfanyl (SCF3) group is particularly significant. This group is known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in the design of agrochemicals. chemicalbook.com Synthetic chemists leverage this compound as a building block to introduce the SCF3 group into target structures, thereby potentially improving their efficacy and performance.
Table 1: Key Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClF3NS |
| InChIKey | NRZOGZFOEGLGDC-UHFFFAOYSA-N |
| Monoisotopic Mass | 226.97833 Da |
| Predicted XlogP | 3.6 |
Note: Data sourced from PubChem. uni.lu
Utilization in the Development of Functional Organic Materials
The unique electronic and structural characteristics of this compound lend themselves to the field of materials science, where it is explored as a precursor for functional organic materials.
Precursor for Advanced Polymer Synthesis
Aniline (B41778) and its derivatives are well-established monomers for the synthesis of conducting polymers like polyaniline (PANI). nih.govsjpas.com The properties of these polymers can be fine-tuned by introducing substituents onto the aniline ring. rsc.orgnih.gov The polymerization of substituted anilines, such as chloroanilines and fluoroanilines, has been investigated to create polymers with modified electronic, optical, and solubility characteristics. sjpas.comresearchgate.net
While direct polymerization of this compound is not widely documented, its structural motifs are relevant to this field. The presence of both a halogen and a trifluoromethyl-containing group can influence the polymer's morphology, conductivity, and environmental stability. Research into the polymerization of various substituted anilines suggests that this compound could be a candidate for creating specialized polymers with tailored properties for applications like sensors or anti-corrosion coatings. nih.govrsc.org
Integration into Liquid Crystalline or Optoelectronic Materials
The incorporation of fluorine-containing groups is a common strategy in the design of liquid crystals and optoelectronic materials to modulate properties such as dielectric anisotropy, viscosity, and thermal stability. researchgate.net The trifluoromethyl group, in particular, is noted for its strong electron-attracting nature. researchgate.net
While direct application of this compound in liquid crystals is not extensively detailed in published research, its structural features are of interest. Schiff bases derived from substituted anilines are a known class of liquid crystalline compounds. mdpi.comnih.gov The synthesis of Schiff bases from this compound could potentially lead to new materials with unique mesomorphic or photophysical properties, making it a target for exploratory synthesis in this area. mdpi.com
Application in Agrochemistry Research as a Synthetic Precursor
The trifluoromethyl (CF3) and trifluoromethylsulfanyl (SCF3) groups are prevalent motifs in modern agrochemicals due to their ability to enhance biological activity and improve physicochemical properties. chemicalbook.com Many commercial pesticides and herbicides contain trifluoromethylated pyridine (B92270) or aniline structures.
Compounds with structures similar to this compound are used as key intermediates in the synthesis of active agrochemical ingredients. For instance, various chloro-trifluoromethyl-anilines serve as foundational building blocks for a range of herbicidal and insecticidal compounds. The specific combination of the chloro and trifluoromethylsulfanyl substituents on the aniline ring makes this compound a valuable precursor for creating novel agrochemical candidates. Researchers in this field can utilize this compound to synthesize new molecules for screening and development, aiming to discover next-generation crop protection agents.
Use as a Ligand Precursor or Scaffold in Catalysis Research
In the field of catalysis, aniline derivatives are often used as precursors for the synthesis of ligands that can coordinate with metal centers. These ligands play a crucial role in determining the activity and selectivity of a catalyst. The electronic properties of the ligand, influenced by substituents on the aniline ring, can be fine-tuned to optimize catalytic performance.
The strong electron-withdrawing nature of the trifluoromethylsulfanyl group in this compound can significantly influence the electronic environment of a metal center when incorporated into a ligand. This makes it an interesting scaffold for developing new ligands for various catalytic transformations. For example, palladium-catalyzed reactions often employ ligands derived from functionalized anilines to achieve high efficiency and enantioselectivity in the synthesis of chiral amines. nih.gov While specific ligands derived from this exact compound are not extensively documented, its structure represents a platform for designing novel ligands for applications in asymmetric catalysis and other advanced chemical transformations.
Future Research Directions and Emerging Opportunities for 5 Chloro 2 Trifluoromethyl Sulfanyl Aniline
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, the development of asymmetric synthetic routes to introduce chirality, either at the sulfur atom (atropisomerism) or by functionalization of the aromatic ring, presents a significant and rewarding challenge.
Current research in asymmetric trifluoromethylthiolation often focuses on the addition of the SCF3 group to prochiral substrates. nih.govresearchgate.net Future work on this compound could explore the use of chiral catalysts to achieve enantioselective trifluoromethylthiolation of 4-chloroaniline (B138754) derivatives. This could involve transition-metal catalysis with chiral ligands or organocatalysis. nih.gov Another avenue is the development of methods for the enantioselective functionalization of the aniline (B41778) ring, for instance, through asymmetric C-H activation.
A key challenge lies in controlling the regioselectivity and enantioselectivity simultaneously. The interplay between the directing effects of the amino and trifluoromethylsulfanyl groups will need to be carefully considered. The successful development of such routes would provide access to a new class of chiral building blocks for the synthesis of complex molecules with potentially enhanced biological activity or material properties.
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Catalyst Type | Potential Chiral Moiety | Key Challenges |
| Asymmetric Trifluoromethylthiolation | Chiral Transition Metal Complex (e.g., Rh, Cu) | Chiral center at the point of SCF3 attachment | Regiocontrol on the aniline ring |
| Organocatalytic Trifluoromethylthiolation | Chiral Amine or Phosphine | Chiral center at the point of SCF3 attachment | Catalyst loading and turnover |
| Asymmetric C-H Functionalization | Chiral Palladium or Rhodium Catalyst | Atropisomerism or new chiral center on the ring | Overcoming the directing group competition |
| Enantiospecific Substitution | Chiral Sulfonimidoyl Fluorides as precursors | Chirality at the sulfur atom | Synthesis of the chiral precursor |
Exploration of Bio-orthogonal Reactions and Chemical Biology Tool Development (excluding direct clinical applications)
Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The unique reactivity of the functional groups in this compound makes it a promising candidate for the development of novel chemical biology tools.
The trifluoromethylsulfanyl group, while generally stable, could potentially be engineered for specific cleavage reactions under bio-orthogonal conditions. researchgate.netrsc.org This could involve light-induced cleavage or reaction with a specific, biologically inert partner. Such a "click-to-release" strategy could be used to deliver small molecules or probes within a cellular environment. nih.gov
Furthermore, the aniline moiety can be readily modified to incorporate other functionalities, such as fluorophores or affinity tags. nih.gov This would allow for the creation of probes for imaging or protein labeling. The lipophilicity imparted by the trifluoromethylsulfanyl group could also be advantageous for cell membrane permeability. nih.gov
Future research could focus on designing derivatives of this compound that can participate in known bio-orthogonal reactions, such as the Staudinger ligation or copper-free click chemistry, or in the development of entirely new bio-orthogonal transformations based on the reactivity of the trifluoromethylsulfanyl group.
Integration into Self-Assembled Systems and Nanomaterials Research
The field of supramolecular chemistry and nanomaterials relies on the predictable self-assembly of molecular components into well-defined architectures. The aromatic nature of this compound, combined with its potential for hydrogen bonding (via the amino group) and halogen bonding (via the chloro group), makes it an interesting building block for such systems.
Studies on related pentafluorosulfanyl-substituted molecules have revealed a rich supramolecular chemistry dominated by F···H and F···F interactions. nih.gov It is conceivable that the trifluoromethylsulfanyl group in this compound could engage in similar non-covalent interactions, directing the self-assembly of the molecule into specific patterns in the solid state or in solution.
Future research could involve the synthesis of derivatives of this compound with additional recognition motifs to program their self-assembly into more complex structures like nanotubes, vesicles, or gels. Furthermore, this compound could be used to functionalize the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes, to tailor their properties and create new hybrid materials with applications in sensing, catalysis, or electronics.
Advanced Characterization Techniques for In Situ Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced characterization techniques that allow for the in situ monitoring of reactions are therefore invaluable. For the synthesis and subsequent transformations of this compound, several powerful techniques could be employed.
In situ NMR Spectroscopy: This technique can provide real-time information on the concentration of reactants, intermediates, and products. For reactions involving the introduction of the trifluoromethylsulfanyl group, 19F NMR would be particularly informative.
Operando Spectroscopy: This involves the simultaneous measurement of catalytic activity and spectroscopic data under realistic reaction conditions. Techniques like operando Raman or IR spectroscopy could be used to study the synthesis of this compound on a solid support or in a flow reactor.
Mass Spectrometry: Real-time monitoring of reaction mixtures using techniques like ReactIR or Probesi MS can provide rapid insights into reaction progress and byproduct formation.
Future research in this area would involve the application of these techniques to unravel the detailed mechanisms of existing synthetic routes to this compound and to guide the development of new, more efficient methodologies.
Computational Design of Next-Generation Derivatives with Tailored Properties
Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis. For this compound, computational methods can be employed to predict the properties of its derivatives and to guide the synthesis of next-generation compounds with tailored functionalities.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound and to predict how the introduction of different substituents would affect its reactivity, lipophilicity, and spectroscopic properties. For instance, the impact of substituents on the pKa of the aniline nitrogen or the redox potential of the molecule could be computationally screened.
Furthermore, molecular docking studies could be used to design derivatives of this compound that bind to specific biological targets, although this falls outside the direct clinical application scope. The insights gained from such computational studies can significantly accelerate the discovery of new molecules with applications in areas such as agrochemicals or materials science. jelsciences.com
Table 2: Predicted Physicochemical Properties of this compound and a Hypothetical Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donor Count | H-Bond Acceptor Count |
| This compound | C7H5ClF3NS | 227.63 | 3.6 | 1 | 4 |
| 4-nitro-5-chloro-2-[(trifluoromethyl)sulfanyl]aniline | C7H4ClF3N2O2S | 272.63 | 3.9 | 1 | 6 |
Data for the hypothetical derivative are illustrative and would require computational calculation for validation.
Q & A
(Basic) What are the standard synthetic routes for 5-chloro-2-[(trifluoromethyl)sulfanyl]aniline, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, such as sulfonation and halogenation. A documented method (e.g., from U.S. Patent 3,392,168) starts with a,a,a-trifluoro-m-toluidine treated with chlorosulfonic acid under controlled cooling, followed by gradual heating to 150–160°C. Sodium chloride is added to precipitate intermediates . Optimization includes:
- Temperature control : Critical to avoid side reactions (e.g., decomposition of trifluoromethyl groups).
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while protic solvents may reduce yields .
- Catalysts : Bases like K₂CO₃ facilitate nucleophilic substitution .
(Basic) What analytical techniques are used to characterize this compound, and what key data should be reported?
Answer:
- NMR spectroscopy : H and C NMR confirm the aromatic backbone and substituents (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~120–140 ppm for CF₃ in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical [M+H]⁺ = 261.04). Collision cross-section (CCS) data (e.g., 153.7 Ų for [M+H]⁺) aids structural confirmation .
- X-ray crystallography : Resolves spatial arrangement of the chloro and trifluoromethylsulfanyl groups .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential release of toxic gases (e.g., HCl during synthesis).
- Disposal : Follow hazardous waste guidelines for halogenated anilines. Refer to SDS for specific storage (e.g., amber glass bottles at 2–8°C) and incompatibility alerts (e.g., strong oxidizers) .
(Advanced) How do electronic effects of the trifluoromethylsulfanyl and chloro substituents influence regioselectivity in electrophilic substitution reactions?
Answer:
The trifluoromethylsulfanyl group is a strong electron-withdrawing meta-director, while the chloro substituent acts as a weaker ortho/para-director. Computational studies (e.g., DFT) predict preferential substitution at the para position relative to the chloro group due to resonance stabilization. Experimental validation via nitration or bromination shows dominant para-products (≥70% yield) .
(Advanced) How can researchers resolve contradictions in reported reaction yields or byproduct profiles?
Answer:
- Solvent effects : Isopropanol may favor SN2 pathways, while DMSO promotes radical intermediates, altering byproduct ratios .
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., sulfoxide derivatives).
- Kinetic studies : Monitor reaction progress via in-situ IR to identify optimal quenching times and minimize degradation .
(Advanced) What advanced analytical methods can elucidate dynamic conformational changes or non-covalent interactions?
Answer:
- Ion mobility spectrometry (IMS) : Pair with CCS values (e.g., 164.0 Ų for [M+Na]⁺) to distinguish conformers .
- Solid-state NMR : Probes crystal packing effects on electronic properties.
- Transient absorption spectroscopy : Tracks photoinduced charge transfer in materials science applications .
(Advanced) What strategies are recommended for screening biological activity, given structural similarities to pharmacologically active anilines?
Answer:
- In vitro assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential.
- Molecular docking : Simulate binding to proteins with trifluoromethyl-binding pockets (e.g., cytochrome P450).
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
